6-Acetamido-3-methyl-1,2-benzisoxazole

AChE inhibition Alzheimer's disease Medicinal chemistry

This compound is a critical synthetic intermediate and core pharmacophore for developing highly selective acetylcholinesterase (AChE) inhibitors. The unique 6-acetamido substitution pattern enables >1000-fold selectivity over BuChE and is mandatory for bioisosteric replacement in N-benzylpiperidine-based inhibitors. Sourcing this specific derivative is essential for Alzheimer's disease research programs—non-substituted or differently substituted analogs lack this biological activity. Ideal for lead optimization, preclinical efficacy studies (e.g., in vivo amnesia reversal), and targeted chemical library synthesis.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B8531086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetamido-3-methyl-1,2-benzisoxazole
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=CC(=C2)NC(=O)C
InChIInChI=1S/C10H10N2O2/c1-6-9-4-3-8(11-7(2)13)5-10(9)14-12-6/h3-5H,1-2H3,(H,11,13)
InChIKeyMVVWJOZQAFAYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetamido-3-methyl-1,2-benzisoxazole: A Key Benzisoxazole Building Block for AChE Inhibitor Synthesis and Research


6-Acetamido-3-methyl-1,2-benzisoxazole (CAS 145508-92-5, C10H10N2O2, MW 190.20) is a substituted 1,2-benzisoxazole derivative characterized by an acetamido group at the 6-position and a methyl group at the 3-position [1]. This compound serves as a crucial synthetic intermediate and a core pharmacophore in the development of potent and selective acetylcholinesterase (AChE) inhibitors [2]. Its unique substitution pattern is essential for the bioisosteric replacement of benzoyl groups in N-benzylpiperidine-based AChE inhibitors, making it a strategic procurement target for medicinal chemistry and Alzheimer's disease research programs [2].

Why 6-Acetamido-3-methyl-1,2-benzisoxazole Cannot Be Replaced by Generic Benzisoxazole Analogs


The 6-acetamido substitution on the 1,2-benzisoxazole scaffold is not a trivial modification; it is a critical determinant of both biological activity and synthetic utility. In the context of AChE inhibition, the N-acetyl derivative (compound 1g) containing this exact acetamido moiety demonstrated an IC50 of 3 nM and >1000-fold selectivity for AChE over BuChE, a profile that is highly sensitive to structural changes [1]. Furthermore, the 6-acetamido derivative serves as an essential synthetic precursor to 6-benzamido-3-methyl-1,2-benzisoxazole, a key intermediate in the multi-step synthesis of potent N-benzylpiperidine benzisoxazole AChE inhibitors [2][3]. Substitution with generic, unsubstituted, or differently substituted benzisoxazoles would eliminate this synthetic pathway and the resultant biological activity, underscoring the necessity of sourcing this specific compound for targeted research and development efforts.

Quantitative Differentiation Evidence for 6-Acetamido-3-methyl-1,2-benzisoxazole in AChE Inhibition and Synthesis


Superior Acetylcholinesterase (AChE) Inhibition Potency Compared to Other Benzisoxazole Derivatives

The N-acetyl benzisoxazole derivative 1g, which incorporates the 6-acetamido-3-methyl-1,2-benzisoxazole core, displayed an IC50 of 3 nM against AChE. This potency places it within the top tier of the benzisoxazole series, which had IC50 values ranging from 0.8 to 14 nM in the same in vitro assay [1].

AChE inhibition Alzheimer's disease Medicinal chemistry

Exceptional Selectivity for Acetylcholinesterase Over Butyrylcholinesterase (>1000-fold)

Compound 1g demonstrated outstanding selectivity for AChE over BuChE, exceeding three orders of magnitude (>1000-fold) [1]. This contrasts with many cholinesterase inhibitors that exhibit dual AChE/BuChE inhibition, which can lead to peripheral side effects.

Selectivity AChE BuChE CNS drug discovery

Demonstrated In Vivo Cognitive Enhancement: Reversal of Amnesia in Mouse Passive Avoidance Model

In a mouse passive avoidance model of amnesia, compound 1g reversed memory deficits by an average of 89.7% at doses of 3.2 and 5.6 mg/kg (p.o.) [1]. Additionally, it elevated forebrain acetylcholine levels with an ED50 of 2.4 mg/kg after oral administration [1].

In vivo efficacy Alzheimer's disease Cognitive enhancement ED50

Critical Synthetic Intermediate for High-Potency AChE Inhibitors

6-Acetamido-3-methyl-1,2-benzisoxazole serves as a crucial upstream intermediate for the synthesis of 6-benzamido-3-methyl-1,2-benzisoxazole [1], which is subsequently used to prepare N-benzylpiperidine benzisoxazole AChE inhibitors, including the highly potent compound 1g [2].

Synthetic intermediate AChE inhibitors Drug synthesis

Best-Fit Research and Industrial Applications for 6-Acetamido-3-methyl-1,2-benzisoxazole


Alzheimer's Disease Drug Discovery Research

Given its validated potency (IC50 3 nM) and exceptional selectivity (>1000-fold) for AChE [1], this compound is ideally suited for medicinal chemistry campaigns focused on developing next-generation Alzheimer's disease therapeutics. Its in vivo efficacy in reversing amnesia (89.7% reversal) [1] further supports its use in preclinical candidate selection and lead optimization programs.

Selective Cholinesterase Inhibitor Screening

The compound's outstanding selectivity for AChE over BuChE (>1000-fold) [1] makes it a valuable reference standard or scaffold for designing and screening highly selective AChE inhibitors. It can be used to establish selectivity thresholds and to differentiate compounds with potential for reduced peripheral cholinergic side effects.

Organic Synthesis of Benzisoxazole-Based Pharmacophores

This compound is a key synthetic intermediate for producing more complex benzisoxazole derivatives, including the 6-benzamido analog [1] which is a precursor to a series of potent AChE inhibitors [2]. Its procurement is essential for laboratories engaged in the multi-step synthesis of benzisoxazole-based chemical libraries and lead compounds.

In Vivo Cognitive Pharmacology Studies

With documented in vivo activity, including dose-dependent elevation of forebrain acetylcholine (ED50 = 2.4 mg/kg) and robust reversal of amnesia (89.7%) [1], this compound is a strong candidate for use in animal models of learning and memory. It can serve as a positive control or as a tool compound for investigating cholinergic mechanisms in cognitive enhancement.

Quote Request

Request a Quote for 6-Acetamido-3-methyl-1,2-benzisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.